molecular formula C21H40O3 B14201593 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester CAS No. 828263-30-5

2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester

Cat. No.: B14201593
CAS No.: 828263-30-5
M. Wt: 340.5 g/mol
InChI Key: KFHRRMKPUDPLGO-UHFFFAOYSA-N
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Description

2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester typically involves the hydrogenation of dihydropyran derivatives. One classic procedure is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method ensures the formation of the tetrahydropyran ring system, which is essential for the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, where dihydropyran derivatives are subjected to hydrogenation under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the reaction, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The long tridecyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester is unique due to its long tridecyl chain and methyl ester functional group. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

828263-30-5

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 2-(6-tridecyloxan-2-yl)acetate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17-20(24-19)18-21(22)23-2/h19-20H,3-18H2,1-2H3

InChI Key

KFHRRMKPUDPLGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CCCC(O1)CC(=O)OC

Origin of Product

United States

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